REACTION_CXSMILES
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[C:1]([O:7][CH2:8][N:9]1[C:13]2[N:14]=[CH:15][N:16]=[C:17](Cl)[C:12]=2[CH:11]=[CH:10]1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].O1CCOCC1.[CH2:25]([O:27][CH:28]([N:30]1[CH:34]=[C:33](B2OC(C)(C)C(C)(C)O2)[CH:32]=[N:31]1)[CH3:29])[CH3:26].O.C(=O)([O-])[O-].[K+].[K+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:1]([O:7][CH2:8][N:9]1[C:13]2[N:14]=[CH:15][N:16]=[C:17]([C:33]3[CH:32]=[N:31][N:30]([CH:28]([O:27][CH2:25][CH3:26])[CH3:29])[CH:34]=3)[C:12]=2[CH:11]=[CH:10]1)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3] |f:4.5.6,^1:54,56,75,94|
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Name
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Quantity
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30 g
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Type
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reactant
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Smiles
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C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2Cl
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Name
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|
Quantity
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300 mL
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Type
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reactant
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Smiles
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O1CCOCC1
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Name
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Quantity
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35.8 g
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Type
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reactant
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Smiles
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C(C)OC(C)N1N=CC(=C1)B1OC(C(O1)(C)C)(C)C
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Name
|
|
Quantity
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150 mL
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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61.9 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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Quantity
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5 g
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Type
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catalyst
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Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 85° C. for 2-5 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a 250 mL round bottom flask equipped with a stir bar, condenser and 3-way valve
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Type
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CUSTOM
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Details
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The resulting mixture was degassed four times
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Type
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CUSTOM
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Details
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The reaction mixture was then degassed four times
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Type
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TEMPERATURE
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Details
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to cool to room temperature
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Type
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ADDITION
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Details
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before being diluted with 20% aqueous brine (250 mL) and ethyl acetate (250 mL)
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Type
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CUSTOM
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Details
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The two layers were separated
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Type
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EXTRACTION
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Details
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the aqueous layer was extracted with ethyl acetate (250 mL)
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Type
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WASH
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Details
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The combined organic fractions was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by flash column chromatography (SiO2, 25% to 40% ethyl acetate/hexane gradient elution)
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Reaction Time |
3.5 (± 1.5) h |
Name
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Type
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product
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Smiles
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C(C(C)(C)C)(=O)OCN1C=CC2=C1N=CN=C2C=2C=NN(C2)C(C)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |